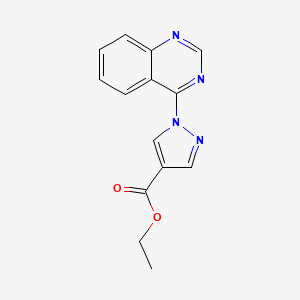

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of quinazoline and pyrazole. Quinazoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Pyrazole derivatives also exhibit significant pharmacological activities, making this compound a promising candidate for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

Formation of Pyrazole Core: The pyrazole core can be synthesized by reacting hydrazine with β-keto esters under acidic or basic conditions.

Coupling of Quinazoline and Pyrazole: The final step involves coupling the quinazoline and pyrazole cores through a carboxylation reaction, using ethyl chloroformate as a reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinazoline or pyrazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline or pyrazole derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate can be synthesized through various methodologies, often involving the reaction of quinazoline derivatives with pyrazole carboxylic acids. Its reactivity allows it to participate in a range of chemical reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to the formation of various derivatives.

- Cyclization Reactions : It can serve as a precursor for more complex heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HeLa (human cervical cancer) | Not specified but indicated as effective |

| Related Pyrazole Derivative | SUIT-2 (human pancreatic cancer) | IC₅₀ < 10 |

The mechanism of action appears to involve inhibition of specific kinases associated with cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vivo studies have demonstrated that these compounds can reduce inflammation in models such as carrageenan-induced paw edema .

The biological activity of this compound is attributed to its structural features:

- Quinazoline Moiety : Enhances interaction with biological targets.

- Pyrazole Ring : Contributes to its pharmacological properties.

Studies indicate that modifications in these structural components can lead to variations in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Case Study 1: Anticancer Screening

A recent screening evaluated the anticancer efficacy of this compound against multiple cell lines. Results showed that this compound inhibited cell migration and demonstrated potential as a selective EGFR tyrosine kinase inhibitor .

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory activity, this compound was tested alongside traditional anti-inflammatory drugs. The results indicated comparable efficacy to indomethacin, suggesting its potential therapeutic applications in inflammatory diseases .

Mecanismo De Acción

The mechanism of action of Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate involves:

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate .

- 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol .

Uniqueness

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its combined quinazoline and pyrazole structure, which imparts a broad spectrum of biological activities and potential for diverse scientific applications .

Actividad Biológica

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that incorporate both quinazoline and pyrazole moieties. The synthesis of this compound typically involves multi-step reactions, including cyclization processes that yield various derivatives with potential therapeutic applications.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit potent anticancer properties. This compound has been evaluated against several cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 | |

| HepG2 (Liver) | 7.3 | |

| A549 (Lung) | 6.5 | |

| HCT116 (Colorectal) | 8.9 |

These results indicate that this compound effectively inhibits cell proliferation across multiple cancer types, suggesting its potential as a lead compound for further development.

The mechanism underlying the anticancer effects of this compound involves the inhibition of key signaling pathways associated with cancer progression:

- EGFR : Inhibition of epidermal growth factor receptor signaling has been noted, which is critical in many cancers.

- PI3K/AKT/mTOR Pathway : The compound has shown to significantly reduce the activation of this pathway, which is often upregulated in cancer cells, leading to enhanced cell survival and proliferation .

3. Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have reported its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro:

This activity suggests that the compound may be beneficial in treating inflammatory diseases alongside its anticancer applications.

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, demonstrating its selective cytotoxicity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound showed that it effectively reduced edema in a carrageenan-induced paw edema model in rats. The results indicated a comparable efficacy to standard anti-inflammatory drugs like diclofenac, further supporting its therapeutic potential .

Propiedades

IUPAC Name |

ethyl 1-quinazolin-4-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-2-20-14(19)10-7-17-18(8-10)13-11-5-3-4-6-12(11)15-9-16-13/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJMPLBZRHVURU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.